molecular formula C11H6ClF2NO2 B14803208 5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid

5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14803208
M. Wt: 257.62 g/mol
InChI Key: ODJQMOXGDPUFMN-UHFFFAOYSA-N
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Description

5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrole ring substituted with a 4-chloro-3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-chloro-3,5-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-difluorophenylboronic acid
  • 4-Chloro-3,5-difluorophenylacetic acid

Uniqueness

5-(4-Chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6ClF2NO2

Molecular Weight

257.62 g/mol

IUPAC Name

5-(4-chloro-3,5-difluorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H6ClF2NO2/c12-10-6(13)3-5(4-7(10)14)8-1-2-9(15-8)11(16)17/h1-4,15H,(H,16,17)

InChI Key

ODJQMOXGDPUFMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C2=CC(=C(C(=C2)F)Cl)F

Origin of Product

United States

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